molecular formula C20H26N2O3 B1675570 Benzamide, 3-(3-((2-hydroxy-2-(4-hydroxyphenyl)ethyl)amino)-3-methylbutyl)-, (+-)- CAS No. 126254-82-8

Benzamide, 3-(3-((2-hydroxy-2-(4-hydroxyphenyl)ethyl)amino)-3-methylbutyl)-, (+-)-

Cat. No.: B1675570
CAS No.: 126254-82-8
M. Wt: 342.4 g/mol
InChI Key: SJRYBUHQSRYJMB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthetic routes and reaction conditions for LY 135114 are not widely documented in the public domain. it is known that LY 135114 is a metabolite of LY 195448, which suggests that it is formed through metabolic processes in biological systems

Chemical Reactions Analysis

LY 135114, being a phenethanolamine derivative, is likely to undergo various chemical reactions typical of this class of compounds. These reactions may include:

    Oxidation: Phenethanolamines can undergo oxidation to form quinones or other oxidized products.

    Reduction: Reduction reactions can convert ketones or aldehydes present in the structure to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

LY 135114 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of LY 135114 involves its interaction with molecular targets in biological systems. As a metabolite of LY 195448, it is likely to interact with alpha-adrenergic receptors, which are involved in various physiological processes. The exact pathways and molecular targets of LY 135114 are still under investigation, but its effects are thought to be mediated through modulation of receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

LY 135114 is unique due to its specific structure and metabolic origin. Similar compounds include other phenethanolamines and their metabolites, such as:

Compared to these compounds, LY 135114 is unique in its specific interactions and potential therapeutic applications, particularly in the context of cancer research.

Properties

CAS No.

126254-82-8

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

3-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methylbutyl]benzamide

InChI

InChI=1S/C20H26N2O3/c1-20(2,11-10-14-4-3-5-16(12-14)19(21)25)22-13-18(24)15-6-8-17(23)9-7-15/h3-9,12,18,22-24H,10-11,13H2,1-2H3,(H2,21,25)

InChI Key

SJRYBUHQSRYJMB-UHFFFAOYSA-N

SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N)NCC(C2=CC=C(C=C2)O)O

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N)NCC(C2=CC=C(C=C2)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY 135114;  LY135114;  LY-135114.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzamide, 3-(3-((2-hydroxy-2-(4-hydroxyphenyl)ethyl)amino)-3-methylbutyl)-, (+-)-
Reactant of Route 2
Benzamide, 3-(3-((2-hydroxy-2-(4-hydroxyphenyl)ethyl)amino)-3-methylbutyl)-, (+-)-
Reactant of Route 3
Benzamide, 3-(3-((2-hydroxy-2-(4-hydroxyphenyl)ethyl)amino)-3-methylbutyl)-, (+-)-
Reactant of Route 4
Benzamide, 3-(3-((2-hydroxy-2-(4-hydroxyphenyl)ethyl)amino)-3-methylbutyl)-, (+-)-
Reactant of Route 5
Benzamide, 3-(3-((2-hydroxy-2-(4-hydroxyphenyl)ethyl)amino)-3-methylbutyl)-, (+-)-
Reactant of Route 6
Reactant of Route 6
Benzamide, 3-(3-((2-hydroxy-2-(4-hydroxyphenyl)ethyl)amino)-3-methylbutyl)-, (+-)-

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